An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), euscaphic acid. Euscaphic acid, isolated from plants of the Rosaceae family, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and DNA polymerase inhibitory effects. This document details the chemical properties, potential synthesis, and inferred biological activities of 2,3-O-Isopropylidenyl euscaphic acid, drawing from the extensive research on its parent compound. The guide also includes detailed experimental protocols relevant to the study of euscaphic acid and its derivatives, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction to Euscaphic Acid
Euscaphic acid is a pentacyclic triterpenoid of the ursane (B1242777) type, first isolated from Euscaphis japonica. It is also found in various other plants, including those from the Rosa genus.[1][2] The compound has garnered significant scientific interest due to its diverse and potent biological activities.
Chemical Structure and Properties of Euscaphic Acid
| Property | Value | Reference |
| IUPAC Name | (2α,3α,19α)-2,3,19-Trihydroxy-urs-12-en-28-oic acid | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| CAS Number | 53155-25-2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 270-271 °C | [1] |
| Solubility | Soluble in methanol | [2] |
The Derivative: 2,3-O-Isopropylidenyl Euscaphic Acid
2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid. In this compound, the hydroxyl groups at the C-2 and C-3 positions of the A-ring are protected by an isopropylidene group. This chemical modification is common in the study and development of natural product-based drugs for several reasons:
-
Protecting Group: The isopropylidene group acts as a protecting group, allowing for selective chemical modifications at other positions of the euscaphic acid molecule, such as the C-19 hydroxyl group or the C-28 carboxylic acid.
-
Modulation of Activity: The addition of the bulky and lipophilic isopropylidene group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This can lead to enhanced biological activity, improved selectivity, or reduced toxicity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives like 2,3-O-Isopropylidenyl euscaphic acid are crucial for understanding the structure-activity relationships of euscaphic acid. By comparing the activity of the derivative to the parent compound, researchers can determine the importance of the C-2 and C-3 hydroxyl groups for its biological effects.
Chemical Structure and Properties of 2,3-O-Isopropylidenyl Euscaphic Acid
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₂O₅ | [3] |
| Molecular Weight | 528.8 g/mol | [3] |
| CAS Number | 220880-90-0 | [3] |
| Purity | >98% (commercially available) | [3] |
Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid
Proposed Synthetic Workflow
Biological Activities and Mechanism of Action of Euscaphic Acid
The biological activities of 2,3-O-Isopropylidenyl euscaphic acid have not been extensively reported. However, it is anticipated that its activity profile will be related to that of its parent compound, euscaphic acid. The following sections summarize the known biological activities and mechanisms of action of euscaphic acid.
Anticancer Activity
Euscaphic acid has demonstrated significant anticancer activity in various cancer cell lines.
Inhibition of Cell Proliferation and Induction of Apoptosis
Euscaphic acid inhibits the proliferation of nasopharyngeal carcinoma (NPC) cells (CNE-1 and C666-1) in a dose-dependent manner.[6] It induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase.[6]
Quantitative Data on Anticancer Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| CNE-1, C666-1 | Cell Proliferation | 5 and 10 µg/mL | Inhibition of proliferation | [2] |
| CNE-1, C666-1 | Apoptosis Assay | 5 and 10 µg/mL | Induction of apoptosis | [6] |
| CNE-1, C666-1 | Cell Cycle Analysis | 5 and 10 µg/mL | G1/S phase arrest | [6] |
| Calf DNA polymerase α | Enzyme Inhibition | IC₅₀ = 61 µM | Inhibition of DNA polymerase α | [7] |
| Rat DNA polymerase β | Enzyme Inhibition | IC₅₀ = 108 µM | Inhibition of DNA polymerase β | [7] |
Signaling Pathway: PI3K/AKT/mTOR
One of the key mechanisms underlying the anticancer activity of euscaphic acid is the suppression of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Euscaphic acid treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including AKT and mTOR.[6]
Anti-inflammatory Activity
Euscaphic acid exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 | LPS | Reduced NO production | [2] |
| RAW 264.7 | LPS | Reduced iNOS and COX-2 levels | [2] |
Other Biological Activities
Euscaphic acid has also been reported to have the following activities:
-
Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 35.9 µM[2]
-
α-Glucosidase Inhibition: IC₅₀ = 24.9 µM[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of euscaphic acid and its derivatives.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from Dai et al. (2019).[6]
-
Cell Seeding: Seed cancer cells (e.g., CNE-1, C666-1) into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL of euscaphic acid) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
This protocol is a general method for assessing apoptosis.
-
Cell Treatment: Treat cells with the test compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blotting for Signaling Pathway Analysis
This protocol is adapted from Dai et al. (2019).[6]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
2,3-O-Isopropylidenyl euscaphic acid represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on this specific derivative is limited, the extensive research on its parent compound, euscaphic acid, provides a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Elucidation and publication of a detailed synthetic route and full characterization of 2,3-O-Isopropylidenyl euscaphic acid.
-
Biological Evaluation: Comprehensive screening of the derivative for anticancer, anti-inflammatory, and other relevant biological activities.
-
Mechanism of Action Studies: Investigation of its effects on key signaling pathways, such as the PI3K/AKT/mTOR pathway, to determine if the isopropylidene group alters the mechanism of action compared to the parent compound.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a series of related derivatives to build a robust SAR profile for the euscaphic acid scaffold.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
